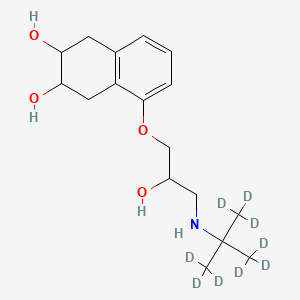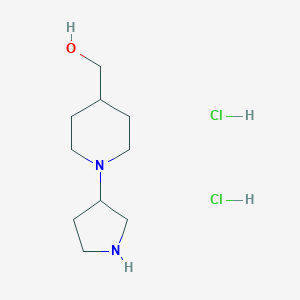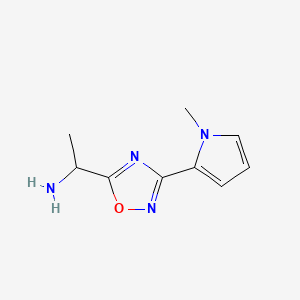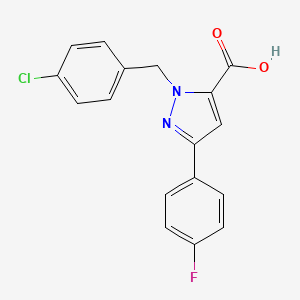
1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, or 1-(4-Cl-Bz-3-4-F-Pz-5-COOH) for short, is a novel compound of interest to the scientific community. This compound is a member of the pyrazole family, a group of compounds that have been studied for their potential applications in medicine, agriculture, and other fields.
Applications De Recherche Scientifique
1-(4-Cl-Bz-3-4-F-Pz-5-COOH) has been studied for its potential applications in the fields of medicine and agriculture. In medicine, the compound has been studied for its potential anti-cancer and anti-inflammatory properties. In agriculture, the compound has been studied for its potential use as a pesticide. In addition, the compound has also been studied for its potential use as a reagent in organic synthesis.
Mécanisme D'action
1-(4-Cl-Bz-3-4-F-Pz-5-COOH) has been studied for its potential mechanism of action. In the case of its anti-cancer properties, the compound has been shown to inhibit the growth of cancer cells by targeting certain proteins involved in cell division and DNA replication. In the case of its anti-inflammatory properties, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(4-Cl-Bz-3-4-F-Pz-5-COOH) has been studied for its potential biochemical and physiological effects. In the case of its anti-cancer properties, the compound has been shown to reduce the growth of cancer cells in vitro. In the case of its anti-inflammatory properties, the compound has been shown to reduce inflammation in animal models. In addition, the compound has also been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Cl-Bz-3-4-F-Pz-5-COOH) has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize using a multi-step process. Another advantage is that the compound is relatively stable and can be stored for long periods of time without deteriorating. However, the compound is also relatively expensive to produce and is not available in large quantities. In addition, the compound is not suitable for use in human clinical trials due to its potential toxicity.
Orientations Futures
1-(4-Cl-Bz-3-4-F-Pz-5-COOH) has many potential future directions. One potential direction is to explore the compound’s potential use in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to explore the compound’s potential use in the treatment of other types of cancer, such as breast cancer and lung cancer. In addition, the compound could also be studied for its potential use in the development of new drugs or drug delivery systems. Finally, the compound could also be studied for its potential use in the development of new agricultural products or pest control methods.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-5-1-11(2-6-13)10-21-16(17(22)23)9-15(20-21)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVGIQTXPXWRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





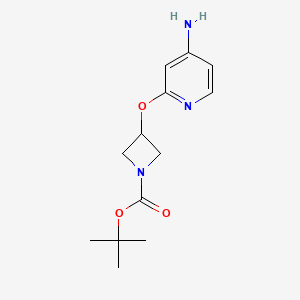
![Disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate](/img/structure/B1434449.png)
![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)
![8-Oxa-2-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1434455.png)
![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)
